molecular formula C17H14FN3O3 B12210661 3-ethoxy-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide

3-ethoxy-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B12210661
M. Wt: 327.31 g/mol
InChI Key: DWNFPMKIIFBJHD-UHFFFAOYSA-N
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Description

3-ethoxy-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an ethoxy group, a fluorophenyl group, and an oxadiazole ring, making it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the ethoxy and fluorophenyl groups. Common reagents used in these reactions include ethyl bromide, 4-fluoroaniline, and various catalysts. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

3-ethoxy-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-3-fluoro-N-[(4-fluorophenyl)methyl]benzamide
  • 3-ethoxy-N-[(4-fluorophenyl)methyl]benzamide

Uniqueness

Compared to similar compounds, 3-ethoxy-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide stands out due to its unique oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H14FN3O3

Molecular Weight

327.31 g/mol

IUPAC Name

3-ethoxy-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C17H14FN3O3/c1-2-23-14-5-3-4-12(10-14)17(22)19-16-15(20-24-21-16)11-6-8-13(18)9-7-11/h3-10H,2H2,1H3,(H,19,21,22)

InChI Key

DWNFPMKIIFBJHD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)F

Origin of Product

United States

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